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Introduction

CY5.5-COOH chloride is a reactive near-infrared (NIR) cyanine dye that serves as a powerful
tool for labeling biomolecules, particularly for applications in flow cytometry. Its emission in the
far-red spectrum minimizes interference from cellular autofluorescence, leading to an improved
signal-to-noise ratio, a critical advantage in multi-color flow cytometry experiments. The
carboxylic acid chloride moiety is a highly reactive acylating agent that readily couples with
primary and secondary amines, such as the lysine residues on antibodies, to form stable amide
bonds. This document provides detailed application notes and protocols for the use of CY5.5-
COOH chloride in flow cytometry, covering antibody conjugation, cell staining, and data
acquisition, with a specific application example in the analysis of intracellular signaling
pathways.

Properties of CY5.5 Dye

CY5.5 is a member of the cyanine dye family, known for high molar extinction coefficients and
good quantum yields. Its fluorescence in the near-infrared range makes it ideal for deep tissue
imaging and for multiplex flow cytometry, as it reduces spectral overlap with many common
fluorophores.[1]

Spectral Properties:
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e Excitation Maximum: ~675 nm[2]
e Emission Maximum: ~694 nm[2]

o Recommended Laser Lines: 633 nm (HeNe) or 640 nm (Red Diode)

Quantitative Data: Comparison of Far-Red
Fluorochromes

When selecting a fluorochrome for flow cytometry, it is crucial to consider its performance
characteristics. The following table provides a comparison of CY5.5 with other commonly used
far-red dyes.

APC
Alexa Fluor
Feature CY5.5 o (Allophycocya  APC-Cy7
nin)

Excitation Max

~675 ~650 ~650 ~650
(nm)
Emission Max

~694 ~668 ~660 ~779
(nm)
Molar Extinction
Coefficient ~250,000 ~270,000 ~700,000 ~200,000
(cm~iM~1)
Quantum Yield Not readily

~0.23 ~0.33 ~0.68 _
(P) available
Relative _ , _ _

] Bright Very Bright Very Bright Bright

Brightness
Photostability Good Excellent Moderate Moderate

Data compiled from multiple sources.[3][4][5][6] Brightness is a product of the molar extinction
coefficient and quantum yield.

Experimental Protocols
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Protocol 1: Conjugation of CY5.5-COOH Chloride to an
Antibody

This protocol describes the covalent labeling of an antibody with CY5.5-COOH chloride. The
highly reactive acyl chloride will readily react with primary amines on the antibody. Due to the
high reactivity of acyl chlorides and their susceptibility to hydrolysis in aqueous solutions, the
reaction should be performed efficiently and under optimized conditions.[7][8]

Materials:

Purified antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of
1-10 mg/mL. Avoid buffers containing Tris or glycine.

e CY5.5-COOH chloride

¢ Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

o Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.0
e Quenching Buffer: 1 M Tris-HCI, pH 8.0

e Purification column (e.g., Sephadex G-25)

o Storage Buffer: PBS with 0.1% BSA and 0.02% sodium azide

Procedure:

e Antibody Preparation: Dialyze the antibody against 1X PBS, pH 7.4 to remove any amine-
containing buffers or stabilizers. Adjust the antibody concentration to 2-10 mg/mL in PBS.

» Dye Preparation: Immediately before use, dissolve CY5.5-COOH chloride in anhydrous
DMF or DMSO to a concentration of 10 mg/mL.

» Reaction Setup:

o Transfer the desired amount of antibody to a reaction tube.
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o Add Reaction Buffer to the antibody solution to achieve a final concentration of 0.1 M and
a pH of 8.5-9.0.

o Immediately add the dissolved CY5.5-COOH chloride to the antibody solution while
gently vortexing. A molar dye-to-protein ratio of 8:1 to 15:1 is a good starting point for IgG
antibodies. This ratio should be optimized for each specific antibody.

 Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

e Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100
mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room
temperature.

 Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration
column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.

o Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by
measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for
CY5.5).

HCI

Antibody Reaction at pH 8.5-9.0
(with Lysine residues, -NH2)

l CY5.5-Antibody Conjugate
| (Stable Amide Bond, -CONH-)

CY5.5-COOH Chloride
(Acyl Chloride, -COCI)

Click to download full resolution via product page

Diagram 1: Antibody Conjugation with CY5.5-COOH Chloride.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol provides a general procedure for staining cell surface markers on suspended
cells using a CY5.5-conjugated antibody.
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Materials:

Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

CY5.5-conjugated primary antibody

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

(Optional) Fc block reagent

(Optional) Viability dye (e.g., Propidium lodide, 7-AAD)

FACS tubes

Procedure:

e Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 107 cells/mL in
ice-cold Flow Cytometry Staining Buffer.

e Fc Blocking (Optional): If staining cells that express Fc receptors (e.g., macrophages, B
cells), pre-incubate the cells with an Fc block reagent for 10-15 minutes at 4°C to prevent
non-specific antibody binding.

e Staining:
o Aliquot 100 pL of the cell suspension (1 x 10° cells) into FACS tubes.

o Add the predetermined optimal concentration of the CY5.5-conjugated antibody to the
cells.

o Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

e Washing:
o Add 2-3 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
o Centrifuge at 300-400 x g for 5 minutes at 4°C.

o Carefully decant the supernatant.
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o Repeat the wash step twice.

o Resuspension and Data Acquisition:

o Resuspend the cell pellet in 300-500 pL of Flow Cytometry Staining Buffer.

o (Optional) Add a viability dye just before analysis to exclude dead cells.

o Acquire the samples on a flow cytometer equipped with a 633 nm or 640 nm laser.
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Diagram 2: Workflow for cell surface staining.
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Protocol 3: Intracellular Staining for Signaling Pathway
Analysis

CY5.5-conjugated antibodies are valuable for analyzing intracellular signaling pathways, such
as the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key
event in cytokine signaling.[9][10]

Materials:

In addition to materials from Protocol 2:

Fixation Buffer (e.g., 2-4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 90% ice-cold methanol or a commercial permeabilization
buffer)

CY5.5-conjugated anti-phospho-STAT3 (pSTAT3) antibody

Procedure:

o Cell Stimulation (if applicable): Culture cells under desired conditions and stimulate with an
appropriate ligand (e.g., IL-6) to induce STAT3 phosphorylation. Include an unstimulated
control.

e Cell Fixation:

o After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer
and incubate for 10-15 minutes at room temperature.

o Wash the cells twice with Flow Cytometry Staining Buffer.

e Permeabilization:

o Resuspend the fixed cells in ice-cold Permeabilization Buffer.

o Incubate on ice for 30 minutes.

o Wash the cells twice with Flow Cytometry Staining Buffer.
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« Intracellular Staining:
o Resuspend the permeabilized cell pellet in 100 pL of Flow Cytometry Staining Buffer.
o Add the CY5.5-conjugated anti-pSTAT3 antibody.
o Incubate for 30-60 minutes at room temperature in the dark.
e Washing and Data Acquisition:
o Wash the cells twice with Flow Cytometry Staining Buffer.
o Resuspend the cells in 300-500 pL of Staining Buffer.

o Acquire data on a flow cytometer.

Application Example: Analysis of the JAK-STAT
Signaling Pathway

The JAK-STAT signaling pathway is a critical cascade for a multitude of cytokines and growth
factors, playing a central role in immunity, cell proliferation, and differentiation.[11]
Dysregulation of this pathway is implicated in various diseases, including cancers and
autoimmune disorders. Flow cytometry using fluorochrome-conjugated antibodies against
phosphorylated STAT proteins is a powerful method to analyze the activation state of this
pathway at the single-cell level.[12]

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.thermofisher.com/jp/ja/home/life-science/cell-analysis/signaling-pathways/jak-stat/jak-stat-overview.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC12012447/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11929834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cell Membrane

Cytokine (e.g., IL-6)

inding

Cytokine Receptor

ssociation

JAK

Phosphorylation

ytoplasm

pJAK (Active)

Phosphorylates

STAT3

pSTAT3

N Detection by
“~Flow Cytometry

A

CY5.5 anti-pSTAT3 Ab

Dimerization

pSTAT3 Dimer

Gene Expression

Click to download full resolution via product page

Diagram 3: Simplified JAK/STAT3 signaling pathway.
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Troubleshooting

Issue

Possible Cause

Solution

Low fluorescence signal

- Suboptimal dye-to-protein
ratio- Low antibody

concentration- Photobleaching

- Optimize the DOL during
conjugation.- Titrate the
antibody to find the optimal
staining concentration.- Protect
the dye and conjugates from
light.

High background staining

- Non-specific antibody
binding- High dye-to-protein
ratio

- Use an Fc block.- Include a
viability dye to exclude dead
cells.- Reduce the DOL.

Poor cell viability

- Harsh cell preparation-

Toxicity of reagents

- Handle cells gently and keep
them on ice.- Use high-quality,
azide-free buffers for live-cell

applications.

No signal in intracellular

staining

- Inefficient
fixation/permeabilization-

Phosphatase activity

- Optimize fixation and
permeabilization steps for your
cell type.- Add phosphatase
inhibitors to buffers.

Conclusion

CY5.5-COOH chloride is a valuable reagent for labeling antibodies and other proteins for flow

cytometry. Its far-red fluorescence minimizes autofluorescence and allows for its inclusion in

complex multi-color panels. The protocols provided herein offer a framework for successful

conjugation and staining, enabling researchers to effectively utilize this fluorophore for a wide

range of applications, including the detailed analysis of intracellular signaling events. As with

any fluorescent labeling, optimization of conjugation and staining conditions is crucial for

achieving the best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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